2-Bromopyridine 1-oxide
Overview
Description
2-Bromopyridine 1-oxide: is an organic compound with the molecular formula C₅H₄BrNO. It is a derivative of pyridine, where the nitrogen atom is oxidized to an N-oxide and a bromine atom is attached to the second position of the pyridine ring. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
2-Bromopyridine 1-oxide is an organic compound that is widely used as a building block in organic synthesis . It is also used as an intermediate for the synthesis of Pyridine derivatives . The primary targets of this compound are the molecules that it interacts with during these synthesis processes.
Mode of Action
The compound interacts with its targets through various cross-coupling reactions, forming C−N bonds . It can also act as a reactant in Negishi cross-coupling reactions with aryl halides, catalyzed by palladium . Furthermore, it can participate in the synthesis of 2′-pyridyldifluoroacetate with ethyl bromodifluoroacetate in the presence of copper as a catalyst .
Biochemical Pathways
Its role in various synthesis processes suggests that it can influence a wide range of biochemical pathways, particularly those involving the formation of c−n bonds and cross-coupling reactions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a reactant in various synthesis processes. It contributes to the formation of new compounds, such as 2′-pyridyldifluoroacetate , and can influence the structure and properties of the resulting molecules.
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the presence of other reactants, the use of catalysts, and the specific conditions of the reaction, such as temperature and pH. For instance, its role in the synthesis of 2′-pyridyldifluoroacetate requires the presence of ethyl bromodifluoroacetate and copper as a catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromopyridine 1-oxide can be synthesized from 2-bromopyridine through oxidation. One common method involves the use of urea hydrogen peroxide in formic acid at room temperature for 16 hours . Another method involves the oxidation of 2-bromopyridine using a suitable peracid .
Industrial Production Methods: In industrial settings, the production of 2-bromopyridine, the precursor to this compound, involves the bromination of 2-aminopyridine. This process includes cooling hydrobromic acid to below 0°C, adding 2-aminopyridine, and then adding liquid bromine dropwise while maintaining the temperature below -5°C. Sodium nitrite is then added, followed by sodium hydroxide, and the product is extracted with ether .
Chemical Reactions Analysis
Types of Reactions: 2-Bromopyridine 1-oxide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Urea hydrogen peroxide in formic acid.
Substitution: Sodium dithionite or sodium sulfide with sodium hydroxide.
Major Products:
Oxidation: this compound.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Bromopyridine 1-oxide is utilized in various scientific research applications, including:
Comparison with Similar Compounds
- 2-Chloropyridine
- 3-Bromopyridine
- 2-Iodopyridine
Comparison: 2-Bromopyridine 1-oxide is unique due to the presence of both the bromine atom and the N-oxide group, which confer distinct reactivity and chemical properties. Compared to other halogenated pyridines, the N-oxide group in this compound enhances its ability to participate in oxidation and substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-3-1-2-4-7(5)8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJCMNBWUKHLGIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)Br)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306113 | |
Record name | 2-Bromopyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14305-17-0 | |
Record name | 2-Bromopyridine-1-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014305170 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14305-17-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Bromopyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80306113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMOPYRIDINE-1-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEJ3BM17KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.